molecular formula C9H13NO5 B11720825 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate

Cat. No.: B11720825
M. Wt: 215.20 g/mol
InChI Key: KKROQQZMPONHCN-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate: is an organic compound with the molecular formula C₉H₁₃NO₅. It is known for its role in various chemical reactions and applications in scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a hydroxy-methylbutanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate typically involves the reaction of 3-hydroxy-3-methylbutanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques ensures the removal of impurities and by-products, resulting in a high-quality final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate is used as a reagent in organic synthesis, particularly in the formation of ester and amide bonds. It is also employed in the synthesis of complex organic molecules and polymers .

Biology: In biological research, this compound is used as a crosslinking agent for proteins and peptides. It facilitates the formation of stable covalent bonds between biomolecules, aiding in the study of protein-protein interactions and protein structure .

Medicine: It is also investigated for its role in the synthesis of bioactive compounds with therapeutic potential .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of adhesives, coatings, and resins .

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate involves its ability to form covalent bonds with nucleophilic groups in target molecules. The ester group in the compound reacts with nucleophiles such as amines and thiols, leading to the formation of stable amide or thioester bonds. This reactivity is exploited in various applications, including crosslinking of proteins and modification of biomolecules .

Comparison with Similar Compounds

Uniqueness: 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-3-methylbutanoate is unique due to its specific combination of a pyrrolidinone ring and a hydroxy-methylbutanoate moiety. This structure imparts distinct reactivity and properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-3-methylbutanoate

InChI

InChI=1S/C9H13NO5/c1-9(2,14)5-8(13)15-10-6(11)3-4-7(10)12/h14H,3-5H2,1-2H3

InChI Key

KKROQQZMPONHCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)ON1C(=O)CCC1=O)O

Origin of Product

United States

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